molecular formula C19H18N4O2S2 B2918448 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392295-63-5

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2918448
M. Wt: 398.5
InChI Key: ICXQYJUKMBKPCL-UHFFFAOYSA-N
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Description

“N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C23H25N5O4S . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a great interest of researchers because of their broad types of biological activity . They are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . Many drugs containing the 1,3,4-thiadiazole nucleus are available in the market .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives have been extensively researched for the synthesis of new potent antibacterial and antifungal agents .

Scientific Research Applications

Molecular Structure and Photophysical Properties

  • Research on thiadiazole derivatives, such as those incorporating benzamide groups, focuses on understanding their structural characteristics and photophysical properties. These compounds are synthesized and characterized to explore their potential applications in fields like photodynamic therapy and as photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yields. Such properties are crucial for applications in treating diseases like cancer through photodynamic therapy techniques (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

  • Thiadiazole derivatives are investigated for their antimicrobial and antifungal activities. These studies involve synthesizing various derivatives and testing their efficacy against different bacterial and fungal strains. The goal is to identify compounds with high antimicrobial activity that could lead to the development of new antimicrobial agents. Compounds containing thiadiazole and benzamide moieties have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans (Sych et al., 2019).

Enzyme Inhibition for Drug Discovery

  • The investigation of thiadiazole derivatives as enzyme inhibitors is a significant area of research, especially for targeting enzymes like carbonic anhydrases. These studies are aimed at understanding the structure-activity relationships and identifying potent inhibitors that could serve as leads for developing new therapeutic agents. Such research is foundational in drug discovery, particularly for diseases where enzyme modulation can provide therapeutic benefits (Ulus et al., 2016).

Material Science and Solar Cell Applications

  • In material science, thiadiazole derivatives are studied for their potential applications in solar cells. Research in this area focuses on the synthesis of compounds that can improve the photovoltaic performance of solar cells through morphology control. Understanding the interactions between polymers and thiadiazole derivatives helps in fine-tuning the active layer's structure, leading to enhanced hole mobility and power conversion efficiency (Chu et al., 2011).

Future Directions

The future research directions could include further exploration of the biological activities of 1,3,4-thiadiazole derivatives. Their broad spectrum of pharmacological activities makes them promising candidates for drug development .

properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-8-9-15(13(2)10-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXQYJUKMBKPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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